1,3-dioxan-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxan-5-amine hydrochloride is a versatile chemical compound with a unique structure that includes a dioxane ring and an amine group.
Preparation Methods
The synthesis of 1,3-dioxan-5-amine hydrochloride typically involves the reaction of 1,3-dioxane derivatives with amine precursors under specific conditions. One common method includes the use of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This reaction can be carried out in situ, providing a straightforward route to the desired product. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Dioxan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions are common, where the amine group can react with electrophiles such as alkyl halides.
Acylation: The amine group can also undergo acylation with acid chlorides or anhydrides to form amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,3-Dioxan-5-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxan-5-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. Additionally, the dioxane ring can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
1,3-Dioxan-5-amine hydrochloride can be compared with other similar compounds such as 1,3-dioxolanes and 1,3-dioxan-5-one derivatives . These compounds share structural similarities but differ in their chemical reactivity and applications. For instance, 1,3-dioxolanes are often used as protective groups in organic synthesis, while 1,3-dioxan-5-one derivatives are precursors for carbohydrate structures . The unique combination of the dioxane ring and amine group in this compound provides distinct advantages in specific applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
2059954-94-6 |
---|---|
Molecular Formula |
C4H10ClNO2 |
Molecular Weight |
139.58 g/mol |
IUPAC Name |
1,3-dioxan-5-amine;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-4-1-6-3-7-2-4;/h4H,1-3,5H2;1H |
InChI Key |
YRIRHKJRTNUCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.